Prepropalustrin-2CE
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TLKKSMLLLFFLGTISLSLC |
Origin of Product |
United States |
Discovery and Initial Characterization of Prepropalustrin 2ce from Rana Chensinensis
Isolation and Identification from Rana chensinensis Tadpoles
Initially, it was believed that tadpoles lacked the skin granular glands necessary for producing antimicrobial agents. tandfonline.com However, subsequent research has disproven this, with the identification of several antimicrobial peptides in the tadpoles of various frog species. tandfonline.com In the case of Rana chensinensis, a specific antimicrobial peptide cDNA precursor, designated prepropalustrin-2CE3, was successfully cloned from tadpoles. tandfonline.comnih.govtandfonline.comoup.com This finding highlights that the tadpoles of the Chinese brown frog are a significant source of these immune molecules. tandfonline.comnih.gov
The isolation process involved the purification of the mature palustrin-2CE peptide. tandfonline.comnih.govoup.com Following purification, the peptide's identity was confirmed, and it was classified as a member of the palustrin-2 family based on its high homology with other peptides in this group. tandfonline.com
Cloning of the Prepropalustrin-2CE3 cDNA Precursor
The molecular cloning of the prepropalustrin-2CE3 cDNA from Rana chensinensis tadpoles was a crucial step in understanding its genetic basis. tandfonline.comnih.govtandfonline.comoup.com The coding sequence for the mature palustrin-2CE peptide was then subcloned into an expression vector, pGEX-6p-1. tandfonline.comnih.govtandfonline.comoup.com This allowed for the expression of a soluble GST-palustrin-2CE fusion protein in E. coli. tandfonline.comnih.govtandfonline.com
Elucidation of the Gene and Corresponding Mature Peptide Sequence
The cDNA for prepropalustrin-2CE3 was identified and sequenced, revealing the genetic blueprint for the mature palustrin-2CE peptide. tandfonline.com The deduced amino acid sequence showed strong similarities to other antimicrobial peptides within the palustrin-2 family. tandfonline.com It is noteworthy that two other prepropeptide cDNAs, which also produce the identical mature palustrin-2CE peptide, have been isolated from adult Rana chensinensis. tandfonline.com To distinguish it, the cDNA isolated from the tadpole was named prepropalustrin-2CE3. tandfonline.com
Table 1: Prepropalustrin-2CE Variants and their Source
| Precursor Name | Source Organism | Developmental Stage |
| Prepropalustrin-2CE2 | Rana chensinensis | Adult |
| Prepropalustrin-2CE3 | Rana chensinensis | Tadpole |
Genomic Organization of the this compound Gene
Further research has delved into the genomic structure of the genes encoding these antimicrobial peptides.
Identification of Exon-Intron Boundaries
Analysis of the genomic organization of the prepropalustrin-2CE2 gene, a variant found in adult frogs, has revealed a structure composed of three exons and two introns. nih.govresearchgate.net This genomic arrangement is a common feature for antimicrobial peptide genes in Rana chensinensis. nih.govresearchgate.net The identification of these exon-intron boundaries is fundamental to understanding the regulation of gene expression. nih.govresearchgate.net
Table 2: Genomic Structure of Prepropalustrin-2CE2
| Gene Component | Quantity |
| Exons | 3 |
| Introns | 2 |
Molecular Regulation and Gene Expression of Prepropalustrin 2ce
Transcriptional Regulation of Prepropalustrin-2CE Gene Expression
The transcription of the this compound gene is significantly influenced by environmental and pathogenic stimuli. researchgate.netnih.gov Studies have shown that the expression of this gene is dramatically upregulated in Rana chensinensis tadpoles when stimulated with Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Staphylococcus aureus), and the potent immune-stimulant lipopolysaccharide (LPS). researchgate.netnih.gov This inducible expression underscores its role in the innate immune system, providing a rapid defense mechanism against invading microorganisms. researchgate.net The expression of the this compound gene also increases as tadpoles progress through their developmental stages. researchgate.net
Functional analysis of the this compound gene's 5'-flanking region has been conducted to elucidate the mechanisms governing its expression. researchgate.netnih.gov Through bioinformatics analysis and genome walking technologies, researchers have successfully identified and characterized the promoter region of the gene. nih.gov This region contains several putative regulatory elements that are crucial for initiating transcription. researchgate.net The activity of this promoter is significantly enhanced in the presence of endogenous regulatory factors within frog cells, particularly when stimulated by immune challenges. nih.gov
A detailed analysis of the this compound promoter sequence has revealed the presence of specific binding sites for transcription factors. researchgate.net Among these, binding motifs for the Nuclear Factor-kappa B (NF-κB) family of regulatory proteins have been identified. nih.gov The NF-κB family is a cornerstone of immune and inflammatory responses, and its presence in the promoter region strongly suggests a direct role in activating this compound gene expression during an immune response. nih.govmdpi.com
Experimental evidence has confirmed the critical involvement of the transcription factors NF-κB and RelA in the regulation of the this compound gene. researchgate.netnih.gov RelA, also known as p65, is a principal component of the NF-κB complex and is known for its role in activating the transcription of genes involved in inflammation and immunity. nih.govwikipedia.org The interaction of NF-κB and RelA with the promoter region of the this compound gene is a key step in its transcriptional activation following pathogenic stimulation. nih.gov
The direct interaction between the transcription factors and the gene's promoter was validated using a yeast one-hybrid (Y1H) system. researchgate.netnih.gov This technique demonstrated that the transcription factors RelA and NF-κB1 can indeed bind to specific motifs within the this compound promoter. nih.gov The Y1H assay provides strong evidence for a direct physical interaction, which is a prerequisite for transcriptional activation. researchgate.netnih.gov
To further corroborate the findings from the yeast one-hybrid system, an Electrophoretic Mobility Shift Assay (EMSA) was performed. researchgate.netnih.gov This assay confirmed that RelA and NF-κB1 can directly interact with the promoter of the this compound gene. nih.gov EMSA is a widely accepted method for studying protein-DNA interactions and provides in vitro evidence of the binding of these transcription factors to the gene's regulatory region. researchgate.net
The functional significance of the promoter and the identified transcription factor binding sites was assessed using a dual-luciferase reporter gene assay. researchgate.netnih.gov These experiments revealed that the promoter region containing the NF-κB binding sites is capable of driving the expression of a reporter gene. nih.gov Furthermore, the activity of the promoter was shown to be activated by endogenous NF-κB family regulatory factors present in frog cells, confirming the functional role of these elements in mediating the gene's expression in response to stimuli. researchgate.netnih.gov
Interactive Data Table: Summary of Experimental Validation
| Experimental Technique | Purpose | Key Finding | Reference |
| Yeast One-Hybrid (Y1H) Assay | To test for direct physical interaction between proteins (transcription factors) and a DNA sequence (promoter). | Confirmed that RelA and NF-κB1 might interact with specific motifs in the Prepropalustrin-2CE2 promoter. | researchgate.netnih.gov |
| Electrophoretic Mobility Shift Assay (EMSA) | To detect protein-DNA binding in vitro. | Demonstrated that RelA and NF-κB1 could directly interact with the frog antimicrobial peptide gene promoter. | researchgate.netnih.gov |
| Luciferase Reporter System | To measure the transcriptional activity of a promoter sequence in living cells. | Showed that endogenous NF-κB family regulatory factors in frog cells activate the promoters of the antimicrobial peptide genes. | researchgate.netnih.gov |
Involvement of NF-κB and RelA Transcription Factors.
Electrophoretic Mobility Shift Assay (EMSA) Confirmation.
Influence of Environmental Stimuli on Gene Expression
The expression of the this compound gene is not static but is significantly modulated by environmental challenges, particularly those involving pathogenic microorganisms. This response is a key component of the frog's ability to counteract infections.
Scientific investigations have demonstrated that the gene expression of this compound is part of the defense response to Gram-negative bacteria. tamu.edu This indicates a specific role for the resulting peptide, palustrin-2CE, in combating such pathogens. The innate immune system of Rana chensinensis recognizes molecular patterns associated with bacteria, triggering an upregulation of antimicrobial peptide genes as a primary line of defense.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, acts as a potent chemical inducer for the expression of the this compound gene. When the frog's immune system detects LPS, it initiates a signaling cascade that leads to the increased transcription of genes encoding antimicrobial peptides. This mechanism allows for a rapid and targeted response to bacterial invasion, enhancing the organism's ability to neutralize the threat.
Response to Bacterial Challenges (e.g., Escherichia coli, Staphylococcus aureus).
Developmental Stage-Dependent Expression Profiles in Rana chensinensis
The expression of the this compound gene is also subject to developmental regulation in Rana chensinensis. This suggests that the requirement for this particular antimicrobial peptide varies throughout the frog's life cycle. While specific quantitative data on expression levels at different developmental stages (e.g., tadpole, froglet, adult) is not extensively detailed in the available literature, the principle of developmental regulation of antimicrobial peptides is a recognized phenomenon in amphibians. This differential expression likely correlates with the changing environmental exposures and immunological priorities at each life stage.
Tissue-Specific Gene Expression Analysis
Analysis of this compound has identified it as an extracellular protein. tamu.edu This localization is consistent with its function as a secreted antimicrobial peptide that acts in the extracellular environment to combat pathogens. The gene is primarily expressed in tissues that are involved in the immune response and form a barrier against the external environment. In amphibians, the skin is a major site of antimicrobial peptide synthesis, acting as a crucial first line of defense.
Recombinant Production and Advanced Purification of Palustrin 2ce
Design of Heterologous Expression Systems
The successful recombinant production of Palustrin-2CE hinges on the careful design of the heterologous expression system. tandfonline.comresearchgate.net This involves the selection of an appropriate microbial host and the use of fusion tags to enhance expression and solubility. researchgate.netgriffith.edu.au
Selection of Microbial Hosts for Expression (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used and well-characterized host for the production of recombinant proteins due to its rapid growth, ease of genetic manipulation, and cost-effective cultivation. sci-hub.senih.govmdpi.com Specifically, the E. coli strain BL21(DE3)pLysS has been successfully employed for expressing Palustrin-2CE. tandfonline.comnih.govjst.go.jpoup.com This strain is particularly suitable for expressing potentially toxic genes, as it contains a T7 lysozyme-encoding plasmid (pLysS) that suppresses basal expression of the T7 RNA polymerase, thereby preventing premature production of the target protein. tandfonline.com
The gene sequence for Prepropalustrin-2CE, the precursor to Palustrin-2CE, has been cloned and its expression has been studied. researchgate.netnih.gov The coding sequence for the mature Palustrin-2CE peptide is subcloned into an expression vector, such as pGEX-6p-1, for subsequent transformation into the host E. coli strain. tandfonline.comnih.govjst.go.jpoup.com
Utilization of Fusion Tags for Enhanced Expression and Solubility (e.g., GST-fusion protein)
To overcome challenges associated with the expression of small peptides, such as potential toxicity to the host and susceptibility to proteolytic degradation, Palustrin-2CE is often expressed as a fusion protein. griffith.edu.auresearchgate.net The Glutathione-S-Transferase (GST) tag is a commonly used fusion partner that can enhance the expression levels and solubility of the recombinant protein. tandfonline.comgriffith.edu.au
The cDNA sequence corresponding to the mature Palustrin-2CE peptide is inserted into a vector like pGEX-6p-1, which contains the GST gene upstream of the cloning site. tandfonline.comnih.govjst.go.jp This results in the expression of a GST-Palustrin-2CE fusion protein. tandfonline.com This fusion strategy has been shown to be effective, with the soluble GST-Palustrin-2CE fusion protein constituting a significant portion of the total cellular protein. tandfonline.comnih.govjst.go.jpoup.com
Optimization of Recombinant Protein Expression Conditions
Optimizing expression conditions is critical for maximizing the yield of soluble recombinant Palustrin-2CE. proteos.comunibuc.ro Key parameters that are often adjusted include induction temperature, inducer concentration, and post-induction incubation time. unibuc.ro
For the expression of the GST-Palustrin-2CE fusion protein in E. coli BL21(DE3)pLysS, a lower induction temperature of 16°C has been found to be successful. tandfonline.comnih.govjst.go.jpoup.com Induction of protein expression is typically initiated by the addition of isopropyl-β-D-thiogalactoside (IPTG) when the cell culture reaches a specific optical density. nih.gov The expression level of the soluble fusion protein has been reported to reach 35%–39% of the total cellular protein under these optimized conditions. tandfonline.comnih.govjst.go.jpoup.com
Table 1: Optimized Expression Conditions for GST-Palustrin-2CE
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Host Strain | E. coli BL21(DE3)pLysS | tandfonline.comnih.govjst.go.jpoup.com |
| Expression Vector | pGEX-6p-1 | tandfonline.comnih.govjst.go.jpoup.com |
| Fusion Tag | Glutathione-S-Transferase (GST) | tandfonline.comgriffith.edu.au |
| Induction Temperature | 16°C | tandfonline.comnih.govjst.go.jpoup.com |
| Expression Level | 35%–39% of total cellular protein | tandfonline.comnih.govjst.go.jpoup.com |
Advanced Purification Methodologies for Recombinant Palustrin-2CE
A multi-step purification protocol is necessary to obtain highly pure Palustrin-2CE for downstream applications. griffith.edu.aucytivalifesciences.com.cn This typically involves affinity chromatography to capture the fusion protein, followed by enzymatic cleavage to release the target peptide and a final polishing step. tandfonline.com
Multi-Step Chromatography Protocols (e.g., Affinity Chromatography, Gel Filtration Chromatography)
The purification process begins with the capture of the GST-Palustrin-2CE fusion protein from the soluble fraction of the cell lysate using GST-based affinity chromatography. tandfonline.comgriffith.edu.au The fusion protein binds to a glutathione-sepharose resin and is then eluted. griffith.edu.au
Following affinity purification, the GST tag is cleaved from Palustrin-2CE using a site-specific protease, such as enterokinase. tandfonline.com The cleavage reaction is carefully controlled to ensure complete removal of the tag. tandfonline.com
The final purification step involves separating the released Palustrin-2CE from the GST tag and any remaining impurities. Gel filtration chromatography, using a resin like Sephadex G50, is an effective method for this purpose, as it separates molecules based on their size. tandfonline.comgenscript.com.cn
Assessment of Purity for Downstream Research Applications (e.g., HPLC)
The purity of the final Palustrin-2CE product is a critical quality attribute. patsnap.com High-Performance Liquid Chromatography (HPLC) is a standard and quantitative method used to assess the purity of the purified peptide. tandfonline.compatsnap.com The analysis of the purified Palustrin-2CE by HPLC has demonstrated a purity of approximately 97%. tandfonline.comnih.govjst.go.jpoup.com This high level of purity ensures the reliability of data obtained in subsequent functional studies. patsnap.com
Table 2: Purification and Purity Assessment of Recombinant Palustrin-2CE
| Purification Step | Method | Purpose | Reference |
|---|---|---|---|
| Capture | GST Affinity Chromatography | Isolation of GST-Palustrin-2CE fusion protein | tandfonline.comgriffith.edu.au |
| Cleavage | Enterokinase Digestion | Removal of the GST tag | tandfonline.com |
| Polishing | Gel Filtration Chromatography (Sephadex G50) | Separation of Palustrin-2CE from GST tag and impurities | tandfonline.comgenscript.com.cn |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantification of purity | tandfonline.compatsnap.com |
| Achieved Purity | ~97% | | tandfonline.comnih.govjst.go.jpoup.com |
Strategies for Cleavage and Removal of Fusion Tags
The production of recombinant this compound, like many other peptides and proteins, often involves the use of a fusion tag. This tag, a protein or peptide sequence genetically fused to the target peptide, can enhance expression, improve solubility, and simplify the initial purification process. However, for most downstream applications, this fusion tag must be precisely removed to yield the native, biologically active Palustrin-2CE. This section details the strategies for the enzymatic cleavage of the fusion tag from the recombinant this compound and the subsequent removal of both the tag and the cleavage agent.
In the specific case of recombinant Palustrin-2CE production from Rana chensinensis, a Glutathione-S-transferase (GST) fusion tag has been successfully utilized. sciltp.comnih.govsciltp.com The coding sequence for the mature Palustrin-2CE was inserted into a vector that appends the GST tag to the N-terminus of the peptide, linked by a specific protease recognition site. sciltp.comnih.gov This approach facilitates the initial purification of the fusion protein through glutathione (B108866) affinity chromatography. sciltp.comkbdna.com
Enzymatic Cleavage of the Fusion Tag
The most common method for removing fusion tags is through site-specific enzymatic proteolysis. nih.govbiopharminternational.com A specific protease recognition sequence is engineered between the fusion tag and the target peptide. The choice of protease is critical and depends on factors such as its specificity, cleavage efficiency under various conditions, and the ease of its subsequent removal. kbdna.compatsnap.com
For the recombinant GST-Prepropalustrin-2CE, enterokinase was the enzyme used to cleave the fusion tag. sciltp.com Enterokinase is a highly specific serine protease that recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminal to the lysine (B10760008) residue. sigmaaldrich.compnas.org This high specificity is advantageous as it minimizes the risk of non-specific cleavage within the target peptide, Palustrin-2CE. nih.govnih.gov An attractive feature of using enterokinase is the potential to produce a final product with no additional amino acid residues, resulting in an intact, native protein structure. nih.gov
While enterokinase was used for Palustrin-2CE, several other proteases are widely employed in recombinant protein technology and could theoretically be applied to a redesigned this compound fusion construct. These include Tobacco Etch Virus (TEV) protease, thrombin, and Factor Xa, each with its own specific recognition sequence and cleavage characteristics. nih.govpatsnap.comsigmaaldrich.com Viral proteases like TEV protease are often favored for their stringent sequence specificity, which reduces the likelihood of off-target cleavage. nih.govnih.gov
The efficiency of the cleavage reaction can be influenced by several factors, including temperature, pH, and the presence of additives like DTT or glycerol. kbdna.comnih.gov For instance, a study comparing different proteases for GST-fusion protein cleavage showed that PreScission™ Protease (a form of human rhinovirus 3C protease) worked optimally at 4°C, while Factor Xa and thrombin required higher temperatures for efficient cleavage, which could risk denaturing the target protein. kbdna.com The insertion of a short, flexible linker (e.g., a poly-glycine sequence) between the recognition site and the target peptide can also improve cleavage efficiency by making the site more accessible to the protease. nih.gov
Table 1: Comparison of Common Proteases for Fusion Tag Removal
| Protease | Recognition Sequence (Cleavage site indicated by ↓) | Key Characteristics |
|---|---|---|
| Enterokinase | Asp-Asp-Asp-Asp-Lys↓X (X ≠ Pro) | Highly specific; can produce native N-terminus. nih.govsigmaaldrich.com |
| TEV Protease | Glu-Asn-Leu-Tyr-Phe-Gln↓(Gly/Ser) | High specificity; active at low temperatures. nih.govnih.gov |
| Thrombin | Leu-Val-Pro-Arg↓Gly-Ser | Well-characterized; may have lower specificity. nih.govpatsnap.com |
| Factor Xa | Ile-(Glu/Asp)-Gly-Arg↓X | Can generate native N-terminus; risk of non-specific cleavage. nih.govnih.govnih.gov |
| HRV 3C Protease | Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro | High specificity; active at low temperatures. sigmaaldrich.com |
Removal of the Cleaved Tag and Protease
Following enzymatic cleavage, the reaction mixture contains the desired Palustrin-2CE peptide, the cleaved fusion tag (e.g., GST), and the protease (e.g., enterokinase). A secondary purification step is essential to isolate the target peptide. nih.govsigmaaldrich.com
In the purification of Palustrin-2CE, after cleavage of the GST-palustrin-2CE fusion protein, the sample was subjected to Sephadex G-50 chromatography. sciltp.comnih.govsciltp.com This size-exclusion chromatography step separates molecules based on their size. The larger GST tag and the enterokinase are eluted separately from the smaller Palustrin-2CE peptide, resulting in a purified final product. sciltp.com
Alternative and often more streamlined strategies for removing the tag and protease are available. One common approach is to use a protease that is itself tagged (e.g., with a poly-histidine tag). nih.gov After cleavage, the reaction mixture can be passed through a corresponding affinity column (e.g., a nickel-chelating column for a His-tagged protease). nih.govsigmaaldrich.com The His-tagged protease and the often-tagged fusion partner will bind to the column, allowing the untagged target peptide to be collected in the flow-through. patsnap.com
Another strategy is "on-column cleavage," where the fusion protein is bound to the affinity resin (e.g., GST-Palustrin-2CE bound to a glutathione column), and the protease is then passed through the column to cleave the target protein. kbdna.comsigmaaldrich.com The liberated Palustrin-2CE is then eluted, while the GST tag remains bound to the resin. This method can be very efficient, as it combines cleavage and the removal of the tag into a single chromatographic step. kbdna.com
Self-cleaving tags, such as inteins, represent another advanced strategy. nih.govmdpi.com These tags can be induced to self-excise from the target protein under specific conditions (e.g., a change in pH or temperature), eliminating the need for an external protease and the subsequent steps to remove it. mdpi.com
Table 2: Strategies for Post-Cleavage Purification
| Method | Principle | Application Example | Advantages |
|---|---|---|---|
| Size-Exclusion Chromatography | Separation based on molecular size. | Used for Palustrin-2CE purification after cleavage. sciltp.com | Effective for separating proteins of different sizes. |
| Secondary Affinity Chromatography | A tagged protease is removed using its corresponding affinity resin. | A His-tagged TEV protease is removed by Ni-NTA resin. nih.gov | High purity; specific removal of the protease. |
| On-Column Cleavage | The target protein is cleaved while the fusion protein is bound to an affinity resin. | Cleavage of GST-fusion proteins on a glutathione column. kbdna.com | Streamlined process, reduces the number of steps. |
| Self-Cleaving Tags (e.g., Inteins) | The tag is induced to auto-catalytically cleave itself from the target protein. | Purification of various proteins without the need for proteases. mdpi.com | Eliminates the need for a protease and its removal. |
The successful recombinant production of Palustrin-2CE with a purity of approximately 97% demonstrates the effectiveness of using a GST-fusion tag with enterokinase cleavage, followed by size-exclusion chromatography. sciltp.comnih.govsciltp.com The choice of a specific cleavage and purification strategy will ultimately depend on the properties of the target peptide, the fusion tag used, and the desired purity and yield of the final product.
Structural Analysis and Physicochemical Characterization Methodologies of Palustrin 2ce
Primary Structure Elucidation from cDNA Translation
The primary structure, or amino acid sequence, of Palustrin-2CE was first determined through the translation of its corresponding complementary DNA (cDNA). nih.gov A cDNA library was constructed from the tadpoles of the Chinese brown frog, Rana chensinensis, from which the cDNA precursor for Palustrin-2CE, named prepropalustrin-2CE3, was cloned and sequenced. nih.gov The coding sequence for the mature Palustrin-2CE peptide was then subcloned into an expression vector. nih.gov This molecular cloning approach allows for the deduction of the precise linear sequence of amino acids that constitute the peptide. nih.govwikipedia.org
Confirmation of Molecular Mass via Mass Spectrometry (MSI-MS)
Following the expression and purification of the recombinant Palustrin-2CE, its molecular mass was confirmed using Mass Spectrometry Imaging-Mass Spectrometry (MSI-MS). tandfonline.com This technique provides a highly accurate measurement of the molecular weight of the peptide, verifying that the correct product was obtained after purification. lcms.czjeol.com The analysis of the purified product yielded an average mass of 3304.6 Da for Palustrin-2CE, which was consistent with the predicted molecular weight based on its amino acid sequence. tandfonline.com Mass spectrometry is a powerful tool for the characterization of proteins and peptides, offering high sensitivity and accuracy. waters.comshimadzu.com
Investigation of Secondary and Tertiary Structural Elements
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, under near-physiological conditions. alfa-chemistry.comnih.govresearchgate.net For peptides like Palustrin-2CE, two-dimensional NMR experiments can be employed to characterize their conformation. biorxiv.org This method provides information about the spatial proximity of different atoms within the molecule, allowing for the calculation of a detailed structural model. libretexts.orgnih.gov For instance, a related peptide, Palustrin-Ca, was shown to have an α-helical structure spanning a significant portion of its sequence when studied by 2D NMR. biorxiv.org
Circular Dichroism Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a rapid and effective method for estimating the secondary structure content of proteins and peptides in solution. creative-proteomics.comnih.gov The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide, such as α-helices and β-sheets. nih.govbiorxiv.org The resulting CD spectrum provides a signature of the peptide's secondary structure composition. nih.gov Analysis of the CD spectrum can reveal the percentage of α-helix, β-sheet, and random coil conformations. creative-proteomics.comelte.hu For many antimicrobial peptides, the induction of an α-helical structure upon interaction with a membrane-mimicking environment is a key feature related to their activity. units.it
X-ray Crystallography for High-Resolution Three-Dimensional Structure
X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule in its crystalline state. crelux.comnih.gov This method involves directing a beam of X-rays at a crystal of the peptide and analyzing the resulting diffraction pattern to determine the arrangement of atoms. nih.gov While a powerful tool for obtaining detailed atomic-level structures, obtaining suitable crystals of peptides can be a significant challenge. nih.govmdpi.comelifesciences.org To date, there is no publicly available information indicating that the crystal structure of Palustrin-2CE has been determined.
Role of Conformation and Amphipathicity in Biological Activity
The biological activity of antimicrobial peptides like Palustrin-2CE is intrinsically linked to their conformation and physicochemical properties, particularly their amphipathicity. tandfonline.comimrpress.com Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. biorxiv.orgnih.govmdpi.com
The conformation of Palustrin-2CE, particularly its ability to adopt an α-helical structure, and its amphipathic nature are considered key factors in its antimicrobial activity. tandfonline.com While Palustrin-2CE shares similarities with other palustrin-2 peptides, differences in their secondary structures and the degree of amphipathicity likely contribute to variations in their antimicrobial potencies. tandfonline.com The hydrophilic character of Palustrin-2CE, as indicated by its grand average of hydropathy (GRAVY) value, is also thought to be an important determinant of its biological function. tandfonline.com
Comparative Structural Analysis with Other Palustrin-2 Family Peptides
The chemical compound Prepropalustrin-2CE is a precursor to the antimicrobial peptide Palustrin-2CE, which belongs to the Palustrin-2 family of peptides. tandfonline.com These peptides are typically isolated from the skin secretions of frogs and are characterized by their antimicrobial properties. capes.gov.brcore.ac.uk The precursor, this compound, has a distinct three-part structure comprising a signal peptide region, an intervening peptide region, and the mature Palustrin-2CE peptide region. tandfonline.com The mature Palustrin-2CE is the biologically active component.
The Palustrin-2 family of peptides, including Palustrin-2CE, often feature a conserved cyclic heptapeptide (B1575542) domain at the C-terminus, commonly referred to as the 'Rana box'. mdpi.comresearchgate.net However, variations in the amino acid sequence outside of this conserved region lead to differences in the physicochemical properties and biological activities among the family members. tandfonline.commdpi.com
A comparative analysis of the physicochemical characteristics of Palustrin-2CE with other members of the Palustrin-2 family reveals notable similarities and differences. The net charge and pI value of Palustrin-2CE are similar to other Palustrin-2 peptides. tandfonline.com However, Palustrin-2CE exhibits the lowest grand average of hydropathy (GRAVY) value, indicating it is the most hydrophilic among the compared peptides. tandfonline.com This hydrophilicity is considered a contributing factor to its antimicrobial activity. tandfonline.com
The secondary structures of these peptides also show variations. While many peptides in the Palustrin-2 family, including Palustrin-2CE, predominantly adopt an α-helical conformation, the C-terminal conformations can differ. tandfonline.com For instance, Palustrin-2AR contains both an α-helix and an extended sheet. tandfonline.com These structural differences, along with variations in amphipathicity, are thought to influence the antimicrobial efficacy of the peptides. tandfonline.com
The following table provides a comparative overview of the physicochemical characteristics of Palustrin-2CE and other selected Palustrin-2 peptides.
| Peptide | Amino Acid Sequence | Molecular Mass (Da) | Net Charge | pI | GRAVY | Secondary Structure |
| Palustrin-2CE | GFLDIIKDTGKDFAVKILNNLKCKLAGGCPR | 3304.6 | +3 | 9.99 | -0.193 | α-helix |
| Palustrin-2b | GFLSIVKGVAKGVAKDVLNILKCKLSGGC | 3162.7 | +5 | 10.33 | 0.448 | α-helix |
| Palustrin-2c | GFLDIVKGVAKGVAKDVLNILKCKLSGGC | 3176.8 | +4 | 10.09 | 0.500 | α-helix |
| Palustrin-2AR | GFLSFLKGVAKGVAKNAANVLNILKCKLSGGC | 3219.9 | +4 | 10.09 | 0.535 | α-helix and extended sheet |
Data sourced from Sun et al. (2011). tandfonline.com The molecular masses for Palustrin-2b, -2c, and -2AR are cited from other references within the source. tandfonline.com The secondary structures were predicted using the Sspro program. tandfonline.com
Mechanistic Investigations of Palustrin 2ce Action
In Vitro Spectrum of Biological Activity
The purified palustrin-2CE peptide has shown inhibitory effects against a range of both sensitive and multidrug-resistant bacteria. tandfonline.com Studies indicate that its activity against Gram-negative bacteria is more pronounced than against Gram-positive bacteria. tandfonline.com
Palustrin-2CE exhibits clear inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. tandfonline.com Research comparing it to other members of the palustrin-2 family, like palustrin-2b, 2c, and 2AR, suggests that palustrin-2CE is more active. tandfonline.com
Table 1: In Vitro Activity of Palustrin-2CE against Gram-Positive Bacteria
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | tandfonline.com |
The peptide also demonstrates significant inhibitory activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. tandfonline.com Notably, the growth-inhibitory effect of palustrin-2CE has been observed to be greater against Gram-negative strains compared to Gram-positive ones. tandfonline.com
Table 2: In Vitro Activity of Palustrin-2CE against Gram-Negative Bacteria
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibitory | tandfonline.com |
A significant finding is the efficacy of palustrin-2CE against multidrug-resistant (MDR) bacteria. tandfonline.com The peptide has shown inhibitory activity against multi-drug resistant strains of S. aureus and E. coli. tandfonline.com This suggests its potential as an alternative to conventional antibiotics in an era of increasing multidrug resistance. tandfonline.com The expression of the prepropalustrin-2CE2 gene is notably upregulated when stimulated by Escherichia coli and Staphylococcus aureus. researchgate.net
Activity against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli).
Exploration of Cellular and Molecular Mechanisms of Action
The mechanism by which antimicrobial peptides like palustrin-2CE exert their effects is a critical area of research. Generally, these peptides act by disrupting the cellular membrane or by interfering with intracellular processes such as nucleic acid or protein synthesis. tandfonline.com
While specific membrane permeabilization assays for palustrin-2CE are not detailed in the provided sources, the common mechanism for many frog-derived antimicrobial peptides involves destroying the plasma membrane. researchgate.net It is presumed that antimicrobial peptides, in general, create pores in the bacterial cell membrane, which increases its permeability. researchgate.net This disruption of the membrane integrity is a primary mode of action for many antimicrobial peptides. researchgate.netresearchgate.net
Beyond membrane disruption, some antimicrobial peptides can interfere with intracellular functions. tandfonline.com These can include the inhibition of nucleic acid or protein synthesis. tandfonline.com While the primary mechanism for many related peptides is membrane lysis, the possibility of interaction with intracellular targets remains a component of their broad antimicrobial strategy. tandfonline.comresearchgate.net
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Comparative Analysis and Evolutionary Insights of the Palustrin 2 Family
Phylogenetic Relationships and Sequence Homology among Amphibian AMPs
The study of antimicrobial peptides provides a powerful tool for molecular phylogenetics, offering insights into the evolutionary relationships between amphibian species. nih.gov The amino acid sequences of AMPs, like those in the Palustrin-2 family, can serve as taxonomic markers. mdpi.com
Cladistic analysis based on AMP sequences often aligns with relationships derived from morphological data and mitochondrial gene sequencing. nih.gov For instance, the primary structure of Palustrin-2ISb, isolated from the endangered Odorrana ishikawae, suggests a closer phylogenetic relationship to the Chinese odorous frog, Odorrana grahami, than to other peptides from its own species. mdpi.comnih.gov This highlights the complexity of AMP evolution, where peptide sequences can sometimes indicate relationships not immediately obvious from other markers.
Sequence homology within the Palustrin-2 family is high, particularly in specific regions of the precursor peptide. tandfonline.com The precursor, known as a prepropeptide, typically consists of a signal peptide, an N-terminal acidic spacer domain, a processing site, and the C-terminal mature peptide. tandfonline.comnih.gov The signal peptide and the acidic spacer regions are often highly conserved among related species, suggesting a common evolutionary origin and a conserved mechanism for peptide processing and secretion. nsf.gov However, studies focusing on the signal peptide of the broader anuran AMP-precursor have identified at least three distinct motifs, corresponding to separate evolutionary lineages (Neobatrachia, Bombinatoridae, and Pipidae), which suggests that the anuran AMP system may have evolved convergently on multiple occasions. researchgate.net
Conserved Domains and Sequence Variants within the the Palustrin-2 Family
The Palustrin-2 family is defined by key structural features that are conserved across its members. The most notable of these is a C-terminal cystine-bridged cyclic heptapeptide (B1575542) region, commonly referred to as the "Rana box". mdpi.comnih.gov This domain is a hallmark of many AMPs isolated from frogs of the Ranidae family. mdpi.com The mature peptides are typically around 31 amino acids in length, although variations exist. researchgate.netmdpi.com For example, Palustrin-2ISb is an exception with 36 amino acid residues. mdpi.com
The precursor protein for Palustrin-2CE, prepropalustrin-2CE, has a characteristic three-part structure: a signal peptide, an intervening acidic peptide region, and the hypervariable bioactive mature peptide at the C-terminus. tandfonline.com This tripartite structure is highly similar to other AMP precursors found in Rana species. tandfonline.com The gene itself, such as prepropalustrin-2CE2, is organized into three exons separated by two large introns, a genomic structure that allows for the generation of diversity. researchgate.net
| Peptide Name | Source Organism | Amino Acid Sequence | Length | Key Features |
|---|---|---|---|---|
| Palustrin-2CE | Rana chensinensis | GLLDIVKGVGKEFAGKILGNLKCKISGGC | 29 | Lacks the final two C-terminal proline residues seen in some analogues. tandfonline.com |
| Palustrin-Ca | Lithobates catesbeianus | GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP | 31 | Contains the conserved C-terminal cyclic heptapeptide domain. biorxiv.org |
| Palustrin-2ISb | Odorrana ishikawae | GFFDLIKGAGKEFAGKILNNLKCKISGGCKKPEC-NH2 | 36 | Unique extended C-terminal sequence beyond the Rana box. mdpi.comnih.gov |
| Palustrin-2 from R. okaloosae | Rana okaloosae | GFLDIIKDTGKDFAVKILNNLKCKLAGGCPR | 31 | Shows high homology to other Palustrin-2 peptides. nih.gov |
Functional Divergence and Structure-Activity Relationships across Analogues
The sequence variations within the Palustrin-2 family lead to significant functional divergence and provide a basis for structure-activity relationship (SAR) studies. These studies aim to understand how specific amino acids or structural motifs contribute to a peptide's biological activity, such as its antimicrobial potency and its toxicity to host cells (hemolytic activity).
Research has shown that Palustrin-2 peptides generally exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, but often have little activity against fungi like Candida albicans. mdpi.com Palustrin-2CE, for instance, displays moderate antibacterial activity, with greater potency against Gram-negative bacteria. tandfonline.com It has also been shown to be more active than other family members like Palustrin-2b and -2c. tandfonline.com
SAR studies have yielded critical insights. For example, a truncated analogue of Palustrin-2ISb, which lacked the seven amino acids C-terminal to the Rana box, was found to possess greater antimicrobial activity than the full-length native peptide. nih.gov This suggests the C-terminal extension in Palustrin-2ISb may modulate its function. Further studies on an analogue named GL-29 led to the creation of GL-22, which had the Rana box removed entirely. mdpi.comnih.gov This modification did not negatively impact its antimicrobial potency but significantly reduced its hemolytic activity and cytotoxicity, highlighting the Rana box's potential role in host cell interactions. mdpi.comnih.gov However, further truncations of GL-22 from either the N- or C-terminus resulted in a loss of potent antimicrobial activity, indicating that a certain peptide length and structure are essential for function. mdpi.comnih.gov
| Peptide | S. aureus | E. coli | MRSA | C. albicans | Reference |
|---|---|---|---|---|---|
| Palustrin-2ISb | 6.3 | 6.3 | 100 | >100 | mdpi.com |
| Palustrin-2ISb-des-C7 (GL-29) | 6.3 | 1.6 | 12.5 | 100 | mdpi.com |
| GL-22 (GL-29 without Rana box) | 6.25 | 3.125 | 12.5 | >50 | nih.gov |
| Palustrin-2CE | Moderate Activity | Moderate Activity | Active | Not Reported | tandfonline.com |
Evolutionary Implications for Amphibian Innate Immune System Adaptations
The diversity and evolution of the Palustrin-2 family and other amphibian AMPs have profound implications for understanding the adaptation of the amphibian innate immune system. Amphibians inhabit environments rich in microbes, and their permeable skin presents a constant challenge from potential pathogens. nsf.gov The sophisticated chemical arsenal (B13267) in their skin secretions, including a multitude of AMPs, is a primary line of defense. nih.goveurekaselect.com
The incredible diversity of these peptides is believed to have arisen through a process of repeated gene duplication of an ancestral gene, followed by accelerated mutation in the region coding for the mature peptide. nsf.gov This "hypermutation" allows for the rapid generation of novel peptides, which are then subject to positive selection, presumably to provide resistance against specific or newly encountered pathogens in the frog's environment. nsf.gov The expression of AMP genes, including prepropalustrin-2CE2, is upregulated in response to bacterial exposure, demonstrating their active role in the immune response. researchgate.net
The evolution of these peptide arsenals may have originated from duplicated genes of non-defensive molecules, such as gastrointestinal hormones, which were later repurposed for a defense function. nih.gov The ability to produce a mixture of different AMPs, which can act synergistically, provides a robust and adaptable defense system capable of targeting a wide spectrum of microorganisms. nsf.gov This evolutionary strategy ensures that amphibians can mount a rapid and effective innate immune response, which is crucial for their survival. nsf.goveurekaselect.com
Future Research Directions and Theoretical Applications of Prepropalustrin 2ce
Rational Design and Engineering of Enhanced Peptidomimetics
The native structure of palustrin-2CE, while effective, provides a template for the rational design of analogues with potentially superior therapeutic properties. researchgate.net Rational design is a targeted approach that utilizes the understanding of a peptide's structure-activity relationship to create modified versions, or peptidomimetics, with enhanced characteristics such as increased potency, greater stability, and improved target specificity. nih.govnih.gov
Future research can focus on modifying the primary sequence of palustrin-2CE. For instance, strategic substitution of specific amino acids could enhance its amphipathic nature, a key feature for antimicrobial activity, or increase its net positive charge, which facilitates interaction with negatively charged bacterial membranes. The design of analogues, such as the Lys-analogues of Amurin-2 which showed enhanced antimicrobial activity, serves as a guiding principle for this approach. researchgate.net The goal is to develop novel molecules that retain the core antimicrobial function while overcoming the limitations of natural peptides, such as susceptibility to proteolytic degradation. researchgate.netnih.gov These engineered peptidomimetics could offer significant advantages for potential therapeutic applications.
In Silico Modeling and Simulation for Predictive Peptide Design
Computational, or in silico, modeling represents a powerful tool for accelerating the peptide design process. premier-research.comlabcorp.com These methods allow researchers to simulate and predict the behavior of molecules, offering insights into their structure, function, and interactions before they are synthesized in a laboratory. clydebio.comnih.gov This approach is particularly valuable in peptide engineering, where it can significantly reduce the time and cost associated with experimental screening. labcorp.com
For palustrin-2CE, in silico tools can be employed to:
Predict 3D Structures: Model the three-dimensional conformation of palustrin-2CE and its proposed analogues to understand how structural changes might affect function.
Simulate Membrane Interaction: Perform molecular dynamics simulations to visualize how the peptide interacts with and disrupts bacterial membranes, a common mechanism for AMPs.
Forecast Activity and Toxicity: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the antimicrobial potency and potential toxicity of new designs based on their physicochemical properties. labcorp.commdpi.com
By leveraging these computational strategies, researchers can pre-screen vast libraries of virtual compounds and prioritize a smaller, more promising set of candidates for chemical synthesis and biological testing. premier-research.commdpi.com This predictive power is a cornerstone of modern drug discovery and can streamline the development of novel agents based on the palustrin-2CE scaffold.
Investigation of Broad-Spectrum Activity and Resistance Mechanisms
A key area of future research is the comprehensive characterization of palustrin-2CE's antimicrobial spectrum and the mechanisms by which pathogens might develop resistance. Studies have already confirmed that purified palustrin-2CE exhibits inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. tandfonline.comjst.go.jp Notably, it is also effective against multi-drug resistant (MDR) strains of S. aureus and E. coli, highlighting its potential in an era of growing antimicrobial resistance (AMR). tandfonline.comtandfonline.comresearchgate.net
The global health crisis posed by AMR necessitates the development of new anti-infective agents. nih.govasm.org AMPs are considered promising candidates because their mechanism of action, often involving direct disruption of the cell membrane, is thought to be less prone to the development of resistance compared to conventional antibiotics. researchgate.netresearchgate.net
Future investigations should aim to:
Expand the testing of palustrin-2CE against a wider array of clinically relevant pathogens, including fungi and other resistant bacterial strains.
Study the potential for synergistic effects when palustrin-2CE is combined with conventional antibiotics, an approach that has shown promise with other frog-derived peptides like brevinin-2CE. researchgate.net
Investigate the molecular basis of its action and the potential for microbes to develop resistance mechanisms through long-term exposure studies. Understanding these mechanisms is crucial for the long-term viability of any new antimicrobial agent. cdc.gov
| Organism | Gram Stain | Activity Level | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Inhibitory Activity | tandfonline.comnih.gov |
| Bacillus subtilis | Positive | Inhibitory Activity | tandfonline.com |
| Pseudomonas aeruginosa | Negative | Inhibitory Activity | tandfonline.comnih.gov |
| Escherichia coli | Negative | Inhibitory Activity | tandfonline.comnih.gov |
| Multi-drug resistant S. aureus | Positive | Inhibitory Activity | tandfonline.comtandfonline.com |
| Multi-drug resistant E. coli | Negative | Inhibitory Activity | tandfonline.comtandfonline.com |
Contribution to Understanding Amphibian Immunity and Pathogen Defense Strategies
The study of prepropalustrin-2CE provides fundamental knowledge about the innate immune system of amphibians. researchgate.net These peptides are not merely static defense molecules; their production is a dynamic and regulated process. Research has shown that the expression of the genes encoding prepropalustrin-2CE2 and other AMPs in Rana chensinensis tadpoles is significantly upregulated in response to bacterial challenges (E. coli and S. aureus) and the bacterial cell wall component lipopolysaccharide (LPS). researchgate.net This demonstrates a responsive immune defense mechanism at the genetic level.
Furthermore, analysis of the gene's promoter region has identified binding sites for key transcription factors like NF-κB and RelA, which are known to be involved in immune regulation. researchgate.net This finding connects AMP production directly to established immune signaling pathways.
This line of research is particularly relevant given the global decline of amphibian populations, a crisis linked to emerging infectious diseases such as chytridiomycosis, caused by the fungus Batrachochytrium dendrobatidis. researchgate.netnih.govnih.gov Understanding the components and regulation of the amphibian's natural defense arsenal (B13267), including peptides like palustrin-2CE, is crucial for several reasons:
It provides insight into how healthy amphibian populations resist pathogens.
It can help identify why some species or populations are more susceptible to disease. nih.gov
It serves as a valuable model for studying the principles of innate immunity, which are conserved across many vertebrate species. nih.gov
| Condition/Stimulus | Effect on Gene Expression | Implication | Reference |
|---|---|---|---|
| Tadpole Development | Increased with developmental stage | Developmentally regulated immune preparedness | researchgate.net |
| Escherichia coli Challenge | Dramatically upregulated | Inducible defense against Gram-negative bacteria | researchgate.net |
| Staphylococcus aureus Challenge | Dramatically upregulated | Inducible defense against Gram-positive bacteria | researchgate.net |
| Lipopolysaccharide (LPS) | Dramatically upregulated | Recognition of bacterial components triggers defense | researchgate.net |
| Transcription Factors (NF-κB, RelA) | Regulate expression | Integration with core immune signaling pathways | researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers determine the structural stability of Prepropalustrin-2CE under varying experimental conditions?
- Methodological Approach : Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to analyze conformational changes under controlled temperature, pH, and solvent conditions. Replicate experiments with incremental parameter adjustments to identify thresholds for structural degradation .
- Data Interpretation : Compare spectral signatures against known databases (e.g., Cambridge Structural Database) to confirm integrity. Statistical tools like principal component analysis (PCA) can highlight deviations .
Q. What are the optimal conditions for synthesizing this compound with high purity?
- Experimental Design : Conduct fractional factorial designs to test combinations of catalysts, reaction times, and temperatures. Monitor purity via HPLC and mass spectrometry, prioritizing yield vs. purity trade-offs .
- Validation : Include negative controls (e.g., uncatalyzed reactions) and cross-validate results with independent labs to minimize batch-specific artifacts .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
- Method Selection :
| Technique | Pros | Cons | Use Case |
|---|---|---|---|
| LC-MS/MS | High sensitivity | Matrix interference | Quantification in serum |
| FT-IR | Rapid, non-destructive | Low resolution | Functional group analysis |
| Cryo-EM | Atomic-level detail | Costly, requires expertise | Structural dynamics |
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved across independent studies?
- Root-Cause Analysis : Audit experimental variables (e.g., cell lines, assay protocols) and statistical power. Use meta-analysis to identify trends or outliers, and conduct dose-response studies to clarify threshold effects .
- Reproducibility Framework : Adopt standardized reporting (e.g., NIH guidelines) for preclinical studies, including raw data deposition in public repositories .
Q. What strategies improve the predictive accuracy of computational models for this compound’s interaction with target receptors?
- Model Refinement : Combine molecular dynamics simulations with experimental binding affinity data (e.g., SPR, ITC) to calibrate force fields. Validate against mutational studies to assess residue-specific contributions .
- Limitations : Address overfitting by testing models on orthogonal datasets and reporting uncertainty intervals .
Q. How should researchers design experiments to investigate this compound’s mechanism of action in heterogeneous cell populations?
- Single-Cell Approaches : Utilize scRNA-seq to map transcriptional responses and flow cytometry to track protein expression dynamics. Pair with CRISPR screens to identify genetic modifiers .
- Ethical Considerations : Ensure compliance with institutional review boards (IRBs) for studies involving human-derived samples .
Q. What methodologies are effective for integrating multi-omics data to elucidate this compound’s systemic effects?
- Systems Biology Workflow :
Data Generation : Perform transcriptomics, proteomics, and metabolomics on treated vs. control samples.
Integration Tools : Use pathway enrichment (e.g., GSEA) and network analysis (e.g., Cytoscape) to identify cross-omic hubs.
Validation : Apply siRNA knockdown or pharmacological inhibition of hub targets to confirm causality .
Addressing Methodological Challenges
Q. How can researchers mitigate bias in this compound toxicity studies?
- Blinding Protocols : Implement double-blinded sample processing and data analysis. Use third-party vendors for compound blinding .
- Statistical Rigor : Predefine exclusion criteria and power calculations to avoid post-hoc data manipulation. Report all results, including negative findings .
Q. What steps ensure reproducibility in large-scale screening assays for this compound derivatives?
- Automation : Employ robotic liquid handlers and plate readers to minimize human error. Include intra- and inter-plate controls (e.g., Z’-factor ≥ 0.5) .
- Documentation : Publish full protocols on platforms like Protocols.io , emphasizing reagent lot numbers and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
